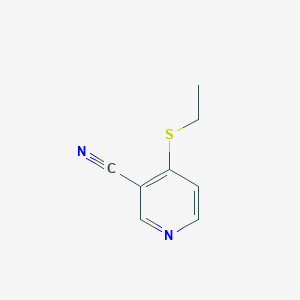

4-Ethylsulfanylnicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

4-ethylsulfanylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H8N2S/c1-2-11-8-3-4-10-6-7(8)5-9/h3-4,6H,2H2,1H3 |

InChI Key |

WTAFHXRMCXKWBX-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(C=NC=C1)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Ethylsulfanylnicotinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of organic molecules. libretexts.org Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and spatial relationships of atoms within 4-Ethylsulfanylnicotinonitrile can be established.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the pyridine (B92270) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the adjacent methyl (-CH3) protons, and a triplet for the methyl protons from coupling to the methylene group. nih.gov The aromatic protons on the substituted nicotinonitrile ring will appear as distinct signals in the downfield region, with their chemical shifts and multiplicities determined by their position relative to the electron-withdrawing nitrile group and the electron-donating ethylsulfanyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.70 | Doublet | 1H | H-2 (Pyridine) |

| ~8.50 | Singlet | 1H | H-6 (Pyridine) |

| ~7.20 | Doublet | 1H | H-5 (Pyridine) |

| ~3.10 | Quartet | 2H | -S-CH₂ -CH₃ |

| ~1.40 | Triplet | 3H | -S-CH₂-CH₃ |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, a total of nine distinct carbon signals are anticipated: five for the pyridine ring, one for the nitrile group, and two for the ethyl group. The carbon atom of the nitrile group (C≡N) is expected to appear in the characteristic range for nitriles, while the aromatic carbons will resonate in the downfield region. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C-4 (Pyridine, C-S) |

| ~152.0 | C-2 (Pyridine) |

| ~150.0 | C-6 (Pyridine) |

| ~120.0 | C-5 (Pyridine) |

| ~117.0 | -C ≡N |

| ~110.0 | C-3 (Pyridine, C-CN) |

| ~28.0 | -S-CH₂ -CH₃ |

| ~14.0 | -S-CH₂-CH₃ |

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A clear correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Correlations between the aromatic protons on the pyridine ring would also help to verify their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal to its attached proton(s), for instance, linking the ¹H signal at ~3.10 ppm to the ¹³C signal at ~28.0 ppm (-S-C H₂-).

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise elemental composition of this compound. researchgate.net Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio allows for the calculation of a single, unambiguous molecular formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₉H₈N₂S), the expected exact mass provides definitive confirmation of its elemental makeup. nih.govmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.orgvscht.cz

The IR spectrum of this compound would display several key absorption bands. msu.edu A sharp and intense band is expected in the region of 2240-2220 cm⁻¹, which is highly characteristic of a nitrile (C≡N) stretching vibration. vscht.cz The presence of the aromatic pyridine ring would be confirmed by C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz The aliphatic C-H bonds of the ethyl group would show stretching vibrations just below 3000 cm⁻¹. The C-S stretching vibration, typically weaker, would be expected in the fingerprint region. nih.gov

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl) |

| ~2230 | C≡N Stretch | Nitrile |

| ~1600-1450 | C=C/C=N Stretch | Aromatic Ring |

| ~750-650 | C-S Stretch | Thioether |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate structural proof by determining its three-dimensional molecular architecture in the solid state. wikipedia.orgnih.gov This powerful technique yields precise data on bond lengths, bond angles, and torsion angles, offering an exact spatial map of the atoms. libretexts.org Furthermore, X-ray analysis would reveal the crystal packing arrangement, elucidating intermolecular interactions such as π-π stacking or hydrogen bonding that govern the supramolecular structure. nih.govredalyc.org This information is invaluable for understanding the material's solid-state properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental data regarding the electronic transitions of this compound, as determined by UV-Vis spectroscopy, is not available in the reviewed literature.

Elemental Analysis for Compositional Verification

Specific quantitative results from the elemental analysis of this compound are not reported in the accessible scientific literature.

Chemical Reactivity and Transformation Pathways of 4 Ethylsulfanylnicotinonitrile

Reactivity of the Nitrile Functional Group

The nitrile, or cyano, group (–C≡N) is a versatile functional group characterized by a strong dipole, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. organic-chemistry.org Its reactivity is dominated by additions across the carbon-nitrogen triple bond. rsc.org

Nucleophilic Additions to the Cyano Moiety

The electrophilic carbon atom of the nitrile group in 4-Ethylsulfanylnicotinonitrile is susceptible to attack by a wide range of nucleophiles. organic-chemistry.org This reactivity is analogous to that of a carbonyl group. organic-chemistry.org Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the nitrile to form an intermediate imine salt, which can then be hydrolyzed to yield a ketone. organic-chemistry.org This reaction provides a valuable route for carbon-carbon bond formation at the 4-position of the pyridine (B92270) ring, transforming the nitrile into a keto group.

Another important class of nucleophilic additions involves hydride reagents, which are discussed under reductions. The pyridine ring, particularly due to the electron-withdrawing nature of the nitrile, can influence the electrophilicity of the cyano carbon, making it highly reactive towards strong nucleophiles. nih.gov

Hydrolysis and Related Transformations (e.g., to amides, carboxylic acids, esters)

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. organic-chemistry.org The reaction proceeds through a carboxamide intermediate. organic-chemistry.org

Acid-catalyzed hydrolysis: Treatment with aqueous acid (e.g., H₂SO₄) and heat first protonates the nitrile nitrogen, increasing the electrophilicity of the carbon, which is then attacked by water. This leads to the formation of 4-ethylsulfanylnicotinamide, which upon further heating is hydrolyzed to 4-ethylsulfanylnicotinic acid. organic-chemistry.org

Base-catalyzed hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion attacks the nitrile carbon. Subsequent protonation steps yield the amide, which is then further hydrolyzed to the carboxylate salt. organic-chemistry.org Acidic workup is required to obtain the final carboxylic acid.

The intermediate amide can sometimes be isolated by using milder reaction conditions. Furthermore, by conducting the hydrolysis in an alcoholic solvent under acidic conditions, it is possible to directly synthesize the corresponding ester, 4-ethylsulfanylnicotinate.

| Transformation | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄, Heat | 4-Ethylsulfanyl-nicotinamide | 4-Ethylsulfanyl-nicotinic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 4-Ethylsulfanyl-nicotinamide | 4-Ethylsulfanyl-nicotinic acid |

| Esterification | R-OH, H⁺, Heat | Not applicable | Alkyl 4-ethylsulfanyl-nicotinate |

Reductions of the Nitrile Function

The nitrile group is readily reduced to a primary amine, which in the case of this compound, would yield (4-(ethylsulfanyl)pyridin-3-yl)methanamine. This transformation is a key step for introducing an aminomethyl group.

Several reducing agents can be employed: beilstein-journals.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that effectively converts nitriles to primary amines. The reaction involves the nucleophilic attack of hydride ions on the nitrile carbon. rsc.orgreddit.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. organic-chemistry.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. beilstein-journals.orgrsc.org The reaction often requires elevated temperature and pressure. rsc.org A potential side reaction is the formation of secondary and tertiary amines through the reaction of the intermediate imine with the product amine, though catalyst choice can minimize this. beilstein-journals.org

Diisobutylaluminium Hydride (DIBAL-H): This reagent allows for the partial reduction of nitriles to aldehydes. beilstein-journals.orgreddit.com Careful control of stoichiometry and reaction temperature (typically low) is crucial. The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup to afford 4-ethylsulfanylnicotinaldehyde. beilstein-journals.org

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₂O workup | (4-(Ethylsulfanyl)pyridin-3-yl)methanamine |

| H₂ / Catalyst | Raney Ni, Pd, or Pt; Elevated T & P | (4-(Ethylsulfanyl)pyridin-3-yl)methanamine |

| Diisobutylaluminium Hydride (DIBAL-H) | 1. Toluene, -78 °C 2. H₂O workup | 4-Ethylsulfanyl-nicotinaldehyde |

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or dienophile in cycloaddition reactions, leading to the formation of various heterocyclic rings. rsc.org For instance, [3+2] cycloaddition reactions with azides can produce tetrazole rings. This reaction is a powerful tool for creating nitrogen-rich heterocyclic systems.

Intramolecular Diels-Alder reactions can also occur if a suitable diene is present elsewhere in the molecule. For example, pyridazinecarbonitriles with alkyne side chains have been shown to undergo thermally induced intramolecular [4+2] cycloadditions. wum.edu.pk While this compound itself does not possess a suitable diene for an intramolecular reaction, it could potentially act as the dienophile in intermolecular cycloadditions, although this reactivity is less common for simple nitriles compared to those activated by adjacent electron-withdrawing groups.

Reactivity of the Ethylsulfanyl Group

The sulfur atom of the ethylsulfanyl (thioether) group is nucleophilic due to the presence of lone pairs of electrons. Its most characteristic reaction is oxidation.

Oxidation Reactions (e.g., to sulfoxides, sulfones)

The thioether group in this compound can be selectively oxidized to either a sulfoxide (B87167) or a sulfone. This transformation significantly alters the electronic and steric properties of the substituent. The thioether is generally more susceptible to oxidation than the pyridine ring or the nitrile group. reddit.com

Oxidation to Sulfoxide: The use of one equivalent of a mild oxidizing agent can selectively convert the thioether to a sulfoxide, yielding 4-(ethylsulfinyl)nicotinonitrile. Common reagents for this transformation include hydrogen peroxide (H₂O₂) under controlled conditions, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. beilstein-journals.org

Oxidation to Sulfone: Using an excess of the oxidizing agent or more forcing conditions leads to the formation of the corresponding sulfone, 4-(ethylsulfonyl)nicotinonitrile. beilstein-journals.org Reagents like H₂O₂ with a catalyst or excess m-CPBA are effective for this full oxidation. organic-chemistry.org The choice of oxidant and reaction conditions (e.g., stoichiometry, temperature) is critical for controlling the level of oxidation. organic-chemistry.orgbeilstein-journals.org

| Product | Typical Reagents | Conditions |

|---|---|---|

| 4-(Ethylsulfinyl)nicotinonitrile (Sulfoxide) | m-CPBA (1 equiv.) or H₂O₂ | Low temperature (e.g., 0 °C) |

| 4-(Ethylsulfonyl)nicotinonitrile (Sulfone) | m-CPBA (>2 equiv.) or H₂O₂ | Room temperature or heating |

The introduction of oxygen atoms at the sulfur center transforms the electron-donating thioether into a strongly electron-withdrawing sulfoxide or sulfone group. This electronic change can, in turn, affect the reactivity of the pyridine ring and the nitrile group in subsequent reactions.

Nucleophilic Displacement Reactions of the Sulfanyl (B85325) Group

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced in this compound by two key features: the presence of the ring nitrogen and the electron-withdrawing cyano (-CN) group at the 3-position. These features decrease the electron density of the ring, particularly at the C-2, C-4, and C-6 positions, making them electrophilic and prone to attack by nucleophiles.

The ethylsulfanyl (-SEt) group at the C-4 position can function as a leaving group, enabling its displacement by a variety of nucleophiles. While thioethers are not as reactive as halides in SNAr reactions, the activation provided by the pyridine nucleus facilitates these transformations. The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a crucial factor in the reaction's feasibility.

Common nucleophiles that can displace the ethylsulfanyl group include:

Amines: Reaction with primary or secondary amines can yield 4-amino-nicotinonitrile derivatives.

Alkoxides and Hydroxides: Treatment with sodium methoxide (B1231860) or potassium hydroxide can lead to the formation of 4-methoxy- or 4-hydroxy-nicotinonitrile, respectively.

Thiolates: Other sulfur nucleophiles can displace the ethylsulfanyl group, leading to sulfide (B99878) exchange products.

The reactivity of the ethylsulfanyl group as a leaving group can be significantly enhanced by oxidation. Conversion of the sulfide to the corresponding sulfoxide (-SOEt) or sulfone (-SO2Et) turns it into a much better leaving group, allowing the displacement to occur under milder conditions with a broader range of nucleophiles.

| Nucleophile (Nu-) | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| R2N- | Dimethylamine (HNMe2) |  | 4-(Dimethylamino)nicotinonitrile |

| RO- | Sodium Methoxide (NaOMe) |  | 4-Methoxynicotinonitrile |

| HO- | Potassium Hydroxide (KOH) |  | 4-Hydroxynicotinonitrile |

Desulfurization Methodologies

The removal of the ethylsulfanyl group from the pyridine ring, known as desulfurization, is a key transformation that yields nicotinonitrile. This can be achieved through several methodologies, most notably reductive desulfurization.

A widely used and effective method for the desulfurization of thioethers is treatment with Raney Nickel. chem-station.commasterorganicchemistry.com Raney Nickel is a fine-grained, porous nickel catalyst that contains adsorbed hydrogen. chem-station.commasterorganicchemistry.com When an aryl thioether like this compound is heated with a slurry of Raney Nickel in a solvent such as ethanol, the carbon-sulfur bond is cleaved, and the sulfur atom is replaced by hydrogen atoms from the catalyst surface. ias.ac.inorganicreactions.org This process results in the formation of nicotinonitrile and nickel sulfide, along with ethane (B1197151) from the ethyl group. The reaction is typically irreversible and provides a clean method for C-S bond hydrogenolysis. organicreactions.org

Alternative methods for desulfurization exist, including other catalytic systems or multi-step oxidative-reductive sequences, but Raney Nickel remains a primary choice for its efficiency in cleaving thioether linkages. chem-station.com

Reactivity of the Pyridine Ring System

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). Reactions typically require harsh conditions, and the substitution, when it occurs, is directed to the C-3 (meta) position.

In this compound, the situation is complex due to the competing electronic effects of the substituents:

Pyridine Nitrogen: Strongly deactivating and meta-directing (to C-3 and C-5).

Cyano Group (-CN): Strongly deactivating and meta-directing (to C-5, as C-1 and C-3 are part of the group).

Ethylsulfanyl Group (-SEt): Activating and ortho-, para-directing (to C-3 and C-5).

The combined effect is a highly deactivated ring. The activating influence of the ethylsulfanyl group is largely overcome by the powerful deactivating effects of the ring nitrogen and the cyano group. If a reaction were to be forced under severe conditions (e.g., high-temperature sulfonation or nitration), substitution would most likely occur at the C-5 position, which is meta to the nitrogen and cyano group and ortho to the activating ethylsulfanyl group.

A common strategy to facilitate EAS on pyridines is to first perform an N-oxidation to form the corresponding pyridine-N-oxide. wikipedia.orgalmerja.combhu.ac.in The N-oxide is more reactive towards electrophiles because the oxygen atom can donate electron density into the ring, activating the C-2 and C-4 positions. almerja.combhu.ac.inpearson.com For this compound N-oxide, electrophilic attack would be directed to the C-2 position. Following the substitution reaction, the N-oxide can be deoxygenated (e.g., with PCl3 or zinc dust) to restore the pyridine ring. wikipedia.orgalmerja.com

Beyond the displacement of the sulfanyl group, the pyridine ring of this compound can undergo nucleophilic substitution at a carbon-hydrogen bond, particularly under forcing conditions with very strong nucleophiles. The most prominent example of this type of reaction is the Chichibabin reaction. myttex.netslideshare.netwikipedia.org

In the Chichibabin reaction, treatment of a pyridine derivative with a strong base like sodium amide (NaNH2) can lead to amination at the C-2 or C-6 positions. slideshare.netwikipedia.org The reaction proceeds via nucleophilic addition of the amide anion (NH2-) to form a σ-adduct, followed by the elimination of a hydride ion (H-) to restore aromaticity. myttex.netwikipedia.org The liberated hydride ion subsequently reacts with an available proton source (like the amine product or ammonia) to form hydrogen gas, driving the reaction to completion. myttex.net For this compound, amination would be expected to occur at the C-2 and C-6 positions, yielding 2-amino- and 6-amino-4-ethylsulfanylnicotinonitrile.

The aromatic pyridine ring is generally stable and resistant to ring-opening reactions. However, its stability can be compromised by first converting it into a pyridinium (B92312) salt. Quaternization of the nitrogen atom by reaction with an alkyl halide (e.g., methyl iodide) makes the ring highly electron-deficient and susceptible to attack by nucleophiles.

Treatment of the resulting N-alkyl-4-ethylsulfanylnicotinonitrile pyridinium salt with a strong nucleophile, such as the hydroxide ion (OH-), can initiate a ring-opening cascade. The nucleophile typically attacks the C-2 or C-6 position, leading to the formation of a non-aromatic diene intermediate. Under appropriate conditions, this intermediate can undergo further reactions resulting in the cleavage of the heterocyclic ring.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be trapped with various electrophiles. baranlab.org

In this compound, two potential DMGs are present: the cyano group at C-3 and the ethylsulfanyl group at C-4. Their directing abilities must be considered to predict the site of lithiation:

Cyano Group (-CN): This is a recognized strong DMG that directs lithiation to its ortho positions (C-2 and C-4). organic-chemistry.org Since the C-4 position is already substituted, the cyano group would strongly direct deprotonation to the C-2 position.

Sulfanyl Group (-S-): The sulfur atom can also act as a DMG, directing to its ortho positions (C-3 and C-5). organic-chemistry.org As the C-3 position is substituted, this group would direct towards the C-5 position.

There is a competition between the C-2 position (directed by the stronger cyano group) and the C-5 position (directed by the weaker sulfanyl group). It is highly probable that lithiation would occur preferentially at the C-2 position due to the superior directing ability of the cyano group. harvard.edu The resulting 2-lithio intermediate can react with a range of electrophiles to introduce new functional groups.

| Electrophile (E+) | Reagent Example | Functional Group Introduced (-E) | Product Name |

|---|---|---|---|

| D+ | Deuterium Oxide (D2O) | -D | 2-Deuterio-4-ethylsulfanylnicotinonitrile |

| (CH3)3Si+ | Trimethylsilyl Chloride (TMSCl) | -Si(CH3)3 | 4-Ethylsulfanyl-2-(trimethylsilyl)nicotinonitrile |

| CO2 | Carbon Dioxide (CO2) | -COOH | 4-Ethylsulfanyl-2-carboxynicotinonitrile |

| RCHO | Benzaldehyde (PhCHO) | -CH(OH)Ph | 4-Ethylsulfanyl-2-(hydroxy(phenyl)methyl)nicotinonitrile |

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of this compound, the pyridine ring presents several potential sites for reaction. The positions on the ring (C2, C5, C6) have different electron densities, which are further influenced by the electron-withdrawing cyano group at C3 and the electron-donating (by resonance) and electron-withdrawing (by induction) ethylsulfanyl group at C4.

Regioselectivity in Electrophilic Aromatic Substitution:

Pyridine itself is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is typically directed to the 3- and 5-positions. In this compound, the directing effects of the existing substituents must be considered.

The cyano group is a meta-director and strongly deactivating.

The ethylsulfanyl group is an ortho-, para-director and can be activating due to the lone pairs on the sulfur atom which can be donated to the ring through resonance. However, its influence will be weighed against the deactivating inductive effect.

Given these competing influences, predicting the precise regioselectivity of electrophilic substitution on this compound is complex and would likely require experimental verification. However, a qualitative analysis suggests that the positions ortho and para to the ethylsulfanyl group (C3 and C5) and meta to the cyano group (C5) would be the most likely sites of attack. The C5 position is favored by both groups.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is more common for electron-deficient rings like pyridine, especially when activated by electron-withdrawing groups. slideshare.netnih.gov The cyano group at the C3 position significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. The most likely positions for nucleophilic attack are the positions ortho and para to the electron-withdrawing groups.

In reactions involving the displacement of a leaving group, the regioselectivity is predetermined by the position of that group. For instance, if a reaction proceeds via a pyridyne intermediate, the regioselectivity of nucleophilic addition is influenced by the substituents present on the ring. nih.gov For substituted 3,4-pyridynes, the position of nucleophilic attack is governed by the electronic effects of the substituents that polarize the triple bond. nih.gov

The following table illustrates the general regiochemical outcomes for nucleophilic substitution on substituted pyridines, which can be used to infer the potential reactivity of this compound if a suitable leaving group were present on the ring.

| Reagent Type | General Regioselectivity on Pyridine Ring | Influencing Factors |

| Nucleophile | C2, C4, C6 positions | Presence of electron-withdrawing groups; Nature of the leaving group. nih.govsci-hub.se |

| Electrophile | C3, C5 positions | Presence of electron-donating groups; Acidity of the reaction medium. slideshare.net |

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. Reactions involving this compound could exhibit stereoselectivity if a new chiral center is created. For example, if a nucleophilic addition or a cycloaddition reaction were to occur at the pyridine ring or involve the substituents in a way that generates a stereocenter, the facial selectivity of the attack (i.e., from which side of the molecule the reagent approaches) would determine the stereochemical outcome. Without specific reaction examples for this compound, a discussion of its stereoselectivity remains theoretical.

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The mechanisms of reactions involving this compound would be analogous to those of other substituted pyridines.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

Should a reaction proceed via an SNAr mechanism, it would likely follow a two-step addition-elimination pathway. nih.gov

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and onto the electron-withdrawing cyano group.

Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the pyridine ring is restored.

The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and reaction conditions. nih.gov

Potential Intermediates:

In various potential transformations of this compound, several types of reactive intermediates could be formed:

Meisenheimer Complex: As mentioned, this would be a key intermediate in SNAr reactions.

Pyridyne Intermediates: If a reaction were to proceed via an elimination-addition mechanism, a highly reactive pyridyne intermediate could be generated. nih.gov The subsequent nucleophilic addition to the pyridyne would then yield the final product.

Radical Intermediates: In reactions initiated by radical initiators or light, radical intermediates involving the pyridine ring or the ethylsulfanyl side chain could be formed.

The following table summarizes potential reaction mechanisms and key intermediates for reactions involving substituted pyridines, which provides a framework for understanding the potential reactivity of this compound.

| Reaction Type | Plausible Mechanism | Key Intermediates |

| Nucleophilic Aromatic Substitution | Addition-Elimination (SNAr) | Meisenheimer Complex nih.gov |

| Elimination-Addition | Formation of a pyridyne followed by nucleophilic addition | Pyridyne nih.gov |

| Electrophilic Aromatic Substitution | Two-step electrophilic attack and deprotonation | Sigma Complex (Arenium ion) |

Further experimental and computational studies are necessary to fully elucidate the specific reaction pathways, regioselectivity, stereoselectivity, and intermediates involved in the chemical transformations of this compound.

Derivatization Strategies and Analogue Synthesis Based on the 4 Ethylsulfanylnicotinonitrile Core

Synthesis of Fused Heterocyclic Systems Derived from 4-Ethylsulfanylnicotinonitrile Precursors

The construction of fused heterocyclic systems from this compound precursors is a key strategy for expanding the chemical space and generating molecules with increased structural complexity and rigidity. Annulation and condensation reactions are pivotal in achieving these transformations.

Annulation reactions, which involve the formation of a new ring onto an existing one, can be effectively applied to this compound derivatives to construct fused bicyclic and polycyclic systems. A prominent example is the synthesis of thieno[2,3-b]pyridines, a class of compounds known for their diverse biological activities.

One of the most powerful methods for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. wikipedia.orgumich.eduorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. While direct application to this compound has not been extensively documented, analogous transformations with related nicotinonitrile derivatives suggest its feasibility. For instance, the reaction of a ketone with a cyanothioacetamide derivative in the presence of a base can lead to the formation of a 2-aminothiophene ring fused to the pyridine (B92270) core.

Another important annulation strategy is the Thorpe-Ziegler cyclization, which is an intramolecular version of the Thorpe reaction. wikipedia.orgsemanticscholar.orgscribd.com This reaction involves the base-catalyzed self-condensation of a dinitrile to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone. By introducing a second nitrile-containing moiety onto the this compound core, intramolecular cyclization can be induced to form a new fused ring.

The following table summarizes potential annulation reactions for the synthesis of fused systems from this compound derivatives:

| Reaction Name | Reactants | Product Type |

| Gewald Reaction | This compound derivative, Ketone/Aldehyde, Sulfur, Base | Thieno[2,3-b]pyridine |

| Thorpe-Ziegler Cyclization | Dinitrile derivative of this compound, Base | Fused cyclic ketone |

| [3+2] Annulation | This compound, 1,4-Dithiane-2,5-diol | Thiazoline-substituted pyridine |

Condensation reactions involving bifunctional reagents provide another avenue for expanding the scaffold of this compound. These reactions typically involve the reaction of two functional groups from different molecules to form a new, larger molecule, often with the elimination of a small molecule like water.

For instance, the reaction of this compound with reagents containing two nucleophilic or electrophilic centers can lead to the formation of new heterocyclic rings. The reaction of related 3-cyano-2(1H)-pyridinethiones with chloroacetonitrile (B46850) has been shown to yield 3-aminothieno[2,3-b]pyridine-2-carbonitriles. researchgate.net This suggests that the sulfur atom in a derivative of this compound could act as a nucleophile to initiate a cyclization cascade.

Furthermore, the condensation of 3-aminothieno[2,3-b]pyridine derivatives, which can be synthesized from nicotinonitrile precursors, with various reagents can lead to the formation of more complex fused systems like pyridothienopyrimidines.

The table below outlines representative condensation reactions for scaffold expansion:

| Reagent | Resulting Fused System |

| Chloroacetonitrile | Thieno[2,3-b]pyridine |

| Aryl isothiocyanates | Substituted thieno[2,3-b]pyridines |

| Maleic anhydride | Fused pyridothieno derivatives |

Systematic Modification of the Ethylsulfanylnicotinonitrile Side Chain

The ethylsulfanyl side chain at the 4-position of the nicotinonitrile ring offers a prime site for systematic modification, allowing for the fine-tuning of the molecule's physicochemical properties.

A more direct approach to diversifying the side chain involves the synthesis of analogues with different sulfanyl (B85325) moieties. This can be achieved by starting from a common precursor, such as 4-mercaptonicotinonitrile or a 4-halonicotinonitrile, and reacting it with a variety of alkyl, aryl, or heteroaryl halides or other electrophilic reagents. This strategy allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships. The synthesis of various 4-arylsulfanyl-substituted kainoid analogues from a proline derivative via mesylate displacement by aromatic and heteroaromatic thiolates demonstrates the feasibility of this approach in other heterocyclic systems.

The following table presents a hypothetical series of analogues that could be synthesized to explore the impact of the sulfanyl moiety:

| R in 4-(R-sulfanyl)nicotinonitrile | Moiety Type |

| Methyl | Alkyl |

| Propyl | Alkyl |

| Isopropyl | Alkyl |

| Phenyl | Aryl |

| 4-Chlorophenyl | Aryl |

| 2-Thienyl | Heteroaryl |

| 2-Pyridyl | Heteroaryl |

Chemical Modulation of the Nitrile Functional Group

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, providing a powerful tool for the chemical modulation of this compound.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. The reaction typically proceeds through an amide intermediate. This transformation introduces a carboxylic acid functionality, which can be further derivatized or used to modulate the solubility and electronic properties of the molecule.

Reduction of the nitrile group can lead to the formation of a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The resulting aminomethyl group can serve as a key building block for further derivatization, such as acylation or alkylation, to introduce new substituents.

The nitrile group can also participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

The table below summarizes the key transformations of the nitrile group:

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid/Carboxylate |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (Aminomethyl) |

| Cycloaddition | NaN₃ | Tetrazole |

Conversion to Other Nitrogen-Containing Heterocyclic Groups (e.g., amidines, tetrazoles)

The nitrile functionality of this compound is a prime target for chemical transformation into other nitrogen-rich heterocyclic systems, such as amidines and tetrazoles. These conversions can significantly alter the molecule's properties, including its basicity, hydrogen bonding capacity, and metabolic stability.

Amidines: The synthesis of amidines from nitriles is a well-established transformation in organic chemistry. A common approach involves the Pinner reaction, where the nitrile is treated with an alcohol in the presence of a strong acid to form an imidate salt. This intermediate is then reacted with an amine to yield the corresponding amidine. The reaction conditions can be tailored to accommodate various substrates, although the presence of the sulfur-containing group in this compound may require careful optimization to avoid side reactions.

Another method for the direct conversion of nitriles to amidines involves the use of a strong base to activate primary amines for nucleophilic addition to the nitrile. This approach can be advantageous as it often proceeds under milder conditions and can tolerate a wider range of functional groups. For the synthesis of N-substituted aryl amidines, this method has proven to be efficient.

| Method | Reagents | Key Features |

| Pinner Synthesis | Alcohol, Strong Acid (e.g., HCl), followed by an Amine | Proceeds through an imidate intermediate; requires acidic conditions. |

| Base-activated Amine Addition | Strong Base (e.g., BuLi), Primary Amine | Milder conditions; tolerates a variety of functional groups. researchgate.net |

| Reductive Amination followed by Amine Addition | Reducing Agent (e.g., NaCNBH₃), Aldehyde, followed by Amine and Trimethylaluminum | Multi-step process for specific substitution patterns. researchgate.net |

Tetrazoles: Tetrazoles are often considered as bioisosteres of carboxylic acids and amides in drug design, offering improved metabolic stability and other favorable physicochemical properties. The most common method for the synthesis of 5-substituted-1H-tetrazoles from nitriles is the [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide. This reaction is often catalyzed by a Lewis acid, such as zinc(II) chloride or copper(II) sulfate, to enhance the reactivity of the nitrile. The reaction can be carried out in various solvents, including dimethylformamide (DMF) or isopropanol. researchgate.netnih.govorganic-chemistry.org

The synthesis of 1,5-disubstituted tetrazoles can be achieved through multicomponent reactions or by converting amides and thioamides, which themselves can be derived from the nitrile group of this compound. osi.lvrug.nl These methods provide a versatile toolkit for introducing a wide range of substituents onto the tetrazole ring. nih.gov

| Reaction Type | Reagents | Catalyst/Conditions |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Zinc(II) Chloride (ZnCl₂), Copper(II) Sulfate (CuSO₄·5H₂O), in DMSO or alcohols. researchgate.netorganic-chemistry.org |

| Multicomponent Reaction | Varies (e.g., amides, isocyanides, azides) | Often requires specific reaction conditions and may be catalyzed. nih.govrug.nl |

Rational Design of Nicotinonitrile Derivatives with Tuned Electronic and Steric Profiles

The rational design of this compound derivatives focuses on systematically modifying the core structure to achieve desired electronic and steric properties. This approach is crucial for optimizing the interaction of the molecule with biological targets or for fine-tuning its material properties. Structure-activity relationship (SAR) studies play a pivotal role in this process, guiding the synthetic efforts towards more potent and selective compounds. mdpi.comresearchgate.netmdpi.com

Steric hindrance can be introduced by replacing the ethyl group with bulkier alkyl or aryl groups. This can be important for controlling the conformation of the molecule and its ability to fit into a specific binding pocket of a biological target. The interplay between electronic and steric factors is a central theme in the rational design of bioactive molecules. nih.gov For example, in the development of allosteric inhibitors, subtle changes in the steric and electronic profile of a molecule can lead to significant differences in activity. nih.gov

Parallel Synthesis and Combinatorial Approaches for Derivative Libraries

To efficiently explore the chemical space around the this compound core, parallel synthesis and combinatorial chemistry techniques are employed. These methods allow for the rapid generation of large and diverse libraries of related compounds, which can then be screened for desired properties.

Parallel synthesis involves the simultaneous synthesis of a series of compounds in a spatially separated manner, often in multi-well plates. This approach is well-suited for the optimization of a lead compound by systematically varying the substituents at different positions. For example, a library of 4-alkylsulfanyl-nicotinonitrile analogues could be generated by reacting 4-mercaptonicotinonitrile with a diverse set of alkyl halides in a parallel fashion.

Combinatorial chemistry, on the other hand, often involves the "split-and-pool" synthesis strategy to create large libraries of compounds. While this can lead to complex mixtures, it allows for the exploration of a much larger chemical space. The synthesis of combinatorial libraries of sulfur-containing heterocycles, such as thio-1,2,4-triazoles and thioimidazoles, has been successfully demonstrated. nih.gov Similar strategies could be adapted for the derivatization of the this compound core, for instance, by reacting a common intermediate with a diverse set of building blocks. The development of DNA-encoded libraries (DELs) represents a powerful extension of combinatorial chemistry, allowing for the synthesis and screening of vast numbers of compounds. acs.org

The creation of these libraries is often guided by computational methods to ensure diversity and to focus on regions of chemical space that are most likely to yield compounds with the desired activity. The subsequent high-throughput screening of these libraries is a critical step in identifying new lead compounds for further development.

Computational and Theoretical Investigations of 4 Ethylsulfanylnicotinonitrile

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 4-Ethylsulfanylnicotinonitrile, methods like Density Functional Theory (DFT) would be employed to determine its ground-state electronic structure. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity and properties.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to identify the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are example values and not based on actual calculations for this compound.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It illustrates the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. For this compound, an MEP map would reveal the electrophilic and nucleophilic centers, providing valuable information about its intermolecular interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions and elucidate their mechanisms. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. By calculating the activation energy, which is the energy difference between the reactants and the transition state, the rate of the reaction can be predicted. For hypothetical reactions involving this compound, quantum mechanics/molecular mechanics (QM/MM) methods could be employed to model the reaction pathway and analyze the geometry and energy of the transition state.

Conformational Analysis and Exploration of Energy Landscapes

Molecules can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformation(s) of a molecule by exploring its potential energy surface. For this compound, which has a flexible ethylsulfanyl group, various rotational isomers (rotamers) are possible. Computational methods would be used to calculate the energies of these different conformations to determine the global minimum and other low-energy conformers. This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic properties of a molecule, which can aid in its experimental characterization.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR (Infrared): The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. This helps in identifying the functional groups present in the molecule.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Technique | Predicted Peak/Shift | Assignment |

|---|---|---|

| ¹³C NMR | 118 ppm | -CN (Nitrile Carbon) |

| IR | 2230 cm⁻¹ | C≡N Stretch |

| UV-Vis | 280 nm | π → π* transition |

Note: These are example values and not based on actual calculations for this compound.

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the movements and interactions within the molecule (intramolecular) and between the molecule and its environment (intermolecular). For this compound, MD simulations could be used to study its conformational changes, its interactions with solvents, or its binding to a biological target.

In-depth Analysis of this compound Reveals Limited Publicly Available Data on Advanced Applications

The field of fine chemical manufacturing often utilizes complex, multi-functional molecules as building blocks for high-value products. rsc.orgechemi.comwbcil.com Nicotinonitrile derivatives, in a general sense, are recognized for their versatile reactivity and are employed in the synthesis of more complex chemical structures. dntb.gov.uamdpi.comrsc.org However, specific data pinpointing this compound as a key intermediate in major industrial processes remains elusive.

In the realm of materials science, nitrile-based polymers are a significant class of materials with diverse applications. researchgate.net The nitrile functional group can be a precursor for creating polymers with unique thermal and chemical resistance properties. researchgate.net Furthermore, nitrile-containing compounds have been explored for their potential in optoelectronic materials due to their electronic characteristics. researchgate.netnih.gov Despite this, there is no specific mention in the available literature of this compound being used as a monomer or precursor for polymer synthesis, or of its specific utility in optoelectronic and functional materials.

Similarly, the synthesis of agrochemicals often involves heterocyclic compounds, and derivatives of natural products are sometimes used as templates for new pesticidal agents. nih.govnih.gov The nicotinonitrile scaffold is a component of various biologically active molecules. However, the role of this compound as an intermediate in agrochemical synthesis is not documented in the surveyed literature.

Catalytic applications of related chemical structures are known, but specific research detailing the use of this compound as a ligand in organometallic catalysis or as a promoter in chemical reactions is not apparent. The development of fine chemicals is crucial for various industries, and the production of such chemicals often involves sophisticated catalytic processes. boronmolecular.commdpi.com

Advanced Applications and Industrial Significance of 4 Ethylsulfanylnicotinonitrile and Its Derivatives Non Biological Focus

Electrochemical Applications (e.g., Corrosion Inhibition Mechanisms)

The unique molecular architecture of 4-Ethylsulfanylnicotinonitrile, featuring a sulfur atom and a nitrile group on a pyridine (B92270) ring, suggests its potential for various electrochemical applications, most notably in the field of corrosion inhibition. While specific research on this exact compound is not extensively detailed in publicly available literature, its structural components are characteristic of effective corrosion inhibitors. The mechanism of action can be inferred from studies on similar sulfur and nitrogen-containing organic molecules. onepetro.orgesciencesspectrum.comresearchgate.net

Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal or an alloy. The efficiency of an organic inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective film. This adsorption process can be influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the corrosive medium. esciencesspectrum.comresearchgate.net

The corrosion inhibition mechanism of compounds like this compound is generally attributed to the following key interactions:

Adsorption via Heteroatoms: The presence of heteroatoms such as sulfur and nitrogen with lone pairs of electrons is crucial for the inhibitor's function. esciencesspectrum.com These lone pairs can be shared with the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond and strong adsorption onto the metal surface. esciencesspectrum.com In the case of this compound, both the sulfur atom of the ethylsulfanyl group and the nitrogen atom of the pyridine ring and nitrile group can act as active centers for adsorption. esciencesspectrum.comresearchgate.net The order of inhibition efficiency for heteroatoms is generally P > S > N > O, highlighting the significant role of the sulfur atom. esciencesspectrum.com

Formation of a Protective Film: The adsorbed inhibitor molecules form a barrier layer on the metal surface. This film isolates the metal from the corrosive environment, thereby hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process. onepetro.orgnih.gov The effectiveness of this film depends on its coverage, thickness, and stability.

Blocking of Active Sites: The inhibitor molecules, by adsorbing on the metal surface, block the active sites where corrosion reactions would preferentially occur. researchgate.net This reduces the surface area available for corrosive attack.

The performance of sulfur-containing organic compounds as corrosion inhibitors has been a subject of extensive research. onepetro.orgresearchgate.netosti.gov Studies on various sulfur-containing compounds have demonstrated their effectiveness in different corrosive media, particularly in acidic environments. researchgate.net

To illustrate the potential efficacy of this compound, we can examine data from studies on analogous compounds. The following interactive data tables showcase the performance of various sulfur and nitrile-containing organic compounds as corrosion inhibitors for mild steel in acidic solutions.

| Inhibitor | Concentration (mM) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |

| Blank | - | 0.110 | - |

| N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amide | 0.1 | 0.059 | 46 |

| N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amide | 0.5 | 0.041 | 63 |

| N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amide | 1.0 | 0.028 | 75 |

| N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amide | 5.0 | 0.015 | 86 |

This data is based on a study of a nitrile-containing fatty amide derivative and is presented for illustrative purposes. nih.gov

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of corrosion inhibitors. researchgate.netresearchgate.net Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. researchgate.net For sulfur-containing compounds, they often exhibit mixed-type behavior, meaning they suppress both the anodic and cathodic reactions. researchgate.net

EIS measurements provide information about the charge transfer resistance and the double-layer capacitance at the metal-electrolyte interface. researchgate.netdoaj.org An increase in charge transfer resistance and a decrease in double-layer capacitance in the presence of an inhibitor are indicative of the formation of a protective film on the metal surface. researchgate.netnih.gov

The following table summarizes typical electrochemical parameters obtained from studies of sulfur-containing corrosion inhibitors.

| Inhibitor | Concentration (mM) | Corrosion Current Density (μA cm⁻²) | Charge Transfer Resistance (Ω cm²) | Double Layer Capacitance (μF cm⁻²) |

| Blank | - | 250 | 100 | 80 |

| Thiobarbituric acid | 5 | 50 | 500 | 40 |

| Thiourea (B124793) | 5 | 30 | 800 | 30 |

This data is a representative compilation from studies on sulfur-containing inhibitors and is for illustrative purposes. researchgate.net

The synergistic effect of combining sulfur-containing compounds with other types of inhibitors, such as nitrogen-containing compounds (e.g., imidazolines, quaternary amines), has also been reported to enhance corrosion protection. onepetro.orgresearchgate.net This suggests that derivatives of this compound, or its use in formulations, could offer even greater industrial significance.

Future Research Directions and Emerging Paradigms in Nicotinonitrile Sulfur Chemistry

Development of Novel and Sustainable Synthetic Routes for 4-Ethylsulfanylnicotinonitrile

Future research will heavily focus on developing environmentally benign and efficient synthetic pathways to this compound and related thioether-pyridines. The principles of green chemistry are central to this endeavor, emphasizing the reduction of waste, use of safer reagents, and improved energy efficiency. ijarsct.co.inrasayanjournal.co.in Key research thrusts include the development of transition-metal-free C–S bond formation reactions, which avoid the cost and toxicity associated with heavy metal catalysts. researchgate.net

Innovations are anticipated in the direct C-H functionalization of pyridine (B92270) precursors. rsc.org For instance, methods utilizing pyridine N-oxides as precursors allow for regioselective thiolation under mild conditions, offering a high degree of control and reducing the need for protecting groups. researchgate.net Another promising avenue is the use of odorless and stable sulfur sources, such as thiourea (B124793) or S-alkylisothiouronium salts, as direct replacements for volatile and pungent thiols. fao.orgrsc.org These approaches not only improve laboratory safety but also streamline the synthesis by generating the reactive sulfur species in situ. Research into reactions in aqueous media or under solvent-free conditions further enhances the sustainability profile of these synthetic methods. ijarsct.co.infao.org

| Synthesis Strategy | Key Features | Potential Advantages | Relevant Precursors |

| Metal-Free C-H Thiolation | Direct functionalization of the pyridine ring without a metal catalyst. | Avoids toxic metal waste, lower cost, milder reaction conditions. | 4-Halonicotinonitrile, Nicotinonitrile N-oxide |

| In-Situ Sulfur Reagent Generation | Use of stable precursors like thiourea to generate thiolate nucleophiles. | Odorless, improved safety, readily available and inexpensive reagents. | Thiourea, Ethyl Halide |

| Aqueous Phase Synthesis | Utilizing water as a solvent for the C-S bond formation. | Environmentally benign, reduced use of volatile organic compounds (VOCs). | Water-soluble pyridine salts |

| Photocatalytic Routes | Using light to drive the C-S coupling reaction. | High selectivity, mild conditions, energy-efficient. | Pyridine derivatives, Ethylthiol |

Exploration of Unconventional Reactivity Profiles and Selective Transformations

Beyond its synthesis, future work will delve into the novel reactivity of the this compound scaffold. The interplay between the electron-withdrawing nitrile group and the sulfur-donating ethylsulfanyl group creates a unique electronic profile that can be exploited for selective transformations.

One major area of exploration is the selective oxidation of the sulfide (B99878) moiety. While oxidation to the corresponding sulfoxide (B87167) and sulfone is known, future research will aim for highly selective and catalyst-free methods, for example using reagents like sodium hypochlorite (B82951) pentahydrate, to access these valuable derivatives in a controlled manner. organic-chemistry.org The resulting 4-ethylsulfinyl- and 4-ethylsulfonylnicotinonitriles are expected to be key intermediates for further functionalization, particularly in nucleophilic aromatic substitution reactions.

Furthermore, unconventional, "skeletal editing" reactions that transform the pyridine ring itself represent a paradigm shift. Recent studies have shown that pyridines can be converted to other heterocycles, such as thiophenes, using elemental sulfur in a formal [4+1] reaction. nih.gov Applying such strategies to a functionalized precursor like this compound could open pathways to entirely new classes of sulfur-containing compounds. The influence of the C4-thioether on the regioselectivity of further ring functionalization, such as C-H alkylation or arylation at other positions, also remains a fertile ground for investigation. nih.govrsc.org

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of this compound and its derivatives. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. beilstein-journals.org

Researchers have already demonstrated that the synthesis of related pyridine compounds can be dramatically improved by transitioning from batch to continuous flow processes. For example, a multi-step batch synthesis of a nicotinonitrile derivative was consolidated into a single continuous step using flow reactors, which increased the yield from 58% to 92% and projected a 75% reduction in production costs. vcu.edu Future work will focus on developing a dedicated flow process for this compound, potentially combining the C-S bond formation and any subsequent transformations into a single, uninterrupted sequence.

The modular nature of flow systems also facilitates the integration of automated reagent introduction and real-time reaction analysis, enabling high-throughput screening of reaction conditions and rapid library generation of related analogues for structure-activity relationship studies. nih.govmdpi.com

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Difficult, often requires re-optimization. | Straightforward, by extending run time. |

| Safety | Handling of large volumes of hazardous reagents. | Small reaction volumes, better temperature control. |

| Reaction Time | Often hours to days. | Seconds to minutes. |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. |

| Reproducibility | Can vary between batches. | High consistency and reproducibility. |

Advancement in In-Situ Spectroscopic Characterization Techniques

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound requires advanced characterization techniques. The future lies in the widespread adoption of in-situ spectroscopic monitoring, which allows chemists to observe reactions as they happen in real-time, without the need for sampling. spectroscopyonline.comfrontiersin.org

Techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information on the formation of intermediates, the consumption of reactants, and the emergence of products. rsc.org For instance, monitoring the characteristic nitrile stretch (~2230 cm⁻¹) in the IR spectrum can provide precise kinetic data on the formation of the nicotinonitrile ring. rsc.org Coupling these spectroscopic tools with flow reactors is particularly powerful, creating "smart" synthesis platforms that can self-optimize based on real-time data. researchgate.net Furthermore, advanced techniques like in-situ mass spectrometry can be employed to detect transient or short-lived intermediates, providing unprecedented mechanistic insights. ccspublishing.org.cn

Rational Design of Next-Generation Synthetic Precursors and Building Blocks

The concept of rational design will be paramount in leveraging this compound as a valuable molecular building block. lifechemicals.com Instead of being solely an endpoint, it will be viewed as a versatile platform for the construction of more complex, functional molecules. Computational modeling and cheminformatics will play a crucial role in predicting the physicochemical properties of its derivatives, guiding synthetic efforts toward molecules with specific, desired attributes. nih.gov

Future research will focus on transforming this compound into a range of second-generation building blocks. rsc.org For example, conversion into a boronic ester or a triazinylpyridinium salt could enable its use in a wide array of cross-coupling reactions for the synthesis of complex biaryls or other elaborated structures. nih.govnih.gov This strategic approach allows for the creation of diverse molecular libraries for applications in medicinal chemistry and materials science, where the unique electronic and steric properties of the ethylsulfanyl-nicotinonitrile core can be systematically explored. nih.govrsc.org

Expansion into New Non-Biological Application Domains

While functionalized nicotinonitriles have been extensively explored for biological applications, a significant future direction is their expansion into materials science and optoelectronics. ekb.eg The inherent electronic properties of the nicotinonitrile core—a π-deficient aromatic system with a strong dipole moment—make it an attractive candidate for these fields. researchgate.net

The presence of the polarizable sulfur atom and the nitrile group in this compound suggests potential for applications in nonlinear optics (NLO), where materials can alter the properties of light. researchgate.net Research will focus on synthesizing polymers and coordination compounds incorporating this moiety to create novel materials for organic light-emitting devices (OLEDs) and liquid crystal technologies. researchgate.netbiosynce.com

Furthermore, the thioether and pyridine nitrogen atoms are excellent ligands for coordinating with transition metals. mdpi.com This opens up possibilities in the design of novel catalysts, sensors, and coordination polymers or metal-organic frameworks (MOFs). The electronic properties of the metal center can be fine-tuned by the nicotinonitrile ligand, potentially leading to materials with unique magnetic, conductive, or catalytic properties. exlibrisgroup.com

Q & A

Q. What are the ethical guidelines for reporting preclinical studies involving this compound?

- Methodological Answer : Adhere to NIH guidelines for animal/cell studies (ARRIVE 2.0). Include:

- Animal Welfare : IACUC approval number.

- Cell Line Authentication : STR profiling.

- Data Availability : Raw spectra/assays in public repositories (e.g., Zenodo).

Failure to disclose conflicts of interest may invalidate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.